5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid
Description
5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is a benzoic acid derivative with a methyl group at position 5 and a complex ethoxy-ether substituent at position 2. The ethoxy chain is further functionalized with an oxane (tetrahydropyran) ring, introducing stereochemical and solubility properties distinct from simpler derivatives. This compound’s structure combines aromatic, ether, and cyclic ether functionalities, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-11-5-6-13(12(10-11)15(16)17)18-8-9-20-14-4-2-3-7-19-14/h5-6,10,14H,2-4,7-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKKUKJLOWUZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2CCCCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610251 | |
| Record name | 5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834869-38-4 | |
| Record name | 5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is common for such compounds to be produced using large-scale organic synthesis techniques, which may include batch or continuous flow processes, depending on the desired scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a reactant in organic synthesis to create more complex molecules.
Medicine: May be explored for its pharmacological properties and potential therapeutic uses.
Industry: Could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The specific mechanism of action for 5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is not well-documented. like many organic compounds, it may interact with biological molecules through various pathways, including binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Benzoic Acid Derivatives
Key Observations :
- The target compound’s oxane ring enhances hydrophobicity and stereochemical complexity compared to linear ethers (e.g., benzyloxy in ) or esters (e.g., benzoyloxy in ).
- Nitro and amide groups (e.g., ) introduce hydrogen-bonding capabilities and metabolic stability differences compared to ether-linked groups.
Key Observations :
- Etherification and esterification are common strategies for introducing substituents at position 2.
- The target compound’s oxane-ethoxy group likely requires protecting-group strategies or nucleophilic substitution for selective ether bond formation.
Key Observations :
- The ester derivative in shows direct therapeutic relevance, while halogenated/aminated analogs (e.g., ) may target neurological or microbial systems.
- The target compound’s oxane ring could improve metabolic stability over ester-containing analogs, which are prone to hydrolysis .
Physicochemical Properties
Table 4: Physical and Chemical Properties
Key Observations :
- The oxane ring in the target compound likely enhances lipophilicity , favoring membrane permeability.
Biological Activity
5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is a compound that has garnered interest in the scientific community for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid moiety linked to an oxan-2-yloxy ethoxy group. The molecular formula is C₁₅H₁₈O₄, with a molecular weight of approximately 266.3 g/mol. This unique structure may influence its interactions with biological targets.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with various biomolecules, including enzymes and receptors, through several pathways:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Binding : Possible modulation of receptor activity, influencing signaling pathways.
- Chemical Reactivity : The oxan moiety may enhance interactions with biological targets, potentially increasing therapeutic efficacy.
Anti-inflammatory Effects
Compounds related to benzoic acid have been documented for their anti-inflammatory properties. The potential anti-inflammatory activity of this compound warrants further investigation, particularly in models of chronic inflammation.
Case Studies and Research Findings
A review of available literature reveals several studies that provide insights into the biological activity of related compounds:
-
In Vitro Studies :
- A study on a structural analog demonstrated an IC50 value of 3.5 µM against histone deacetylase (HDAC) enzymes, suggesting potential epigenetic modulation capabilities .
- Another investigation showed that modifications in the oxan ring could enhance binding interactions with specific targets, indicating a pathway for optimizing therapeutic efficacy.
-
Comparative Analysis :
- A comparative study highlighted the biological activities of structurally similar compounds, noting variations in substitution patterns that lead to distinct chemical properties and activities.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₅H₁₈O₄ | Contains an oxan ring enhancing reactivity |
| 4-Methyl-2-{2-[(oxan-2-yloxy)ethoxy]}benzoic acid | C₁₅H₁₈O₄ | Similar structure with an ethoxy group |
| 3-{[(Oxan-4-yloxy)methyl]}benzoic acid | C₁₂H₁₄O₄ | Different substitution pattern affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
